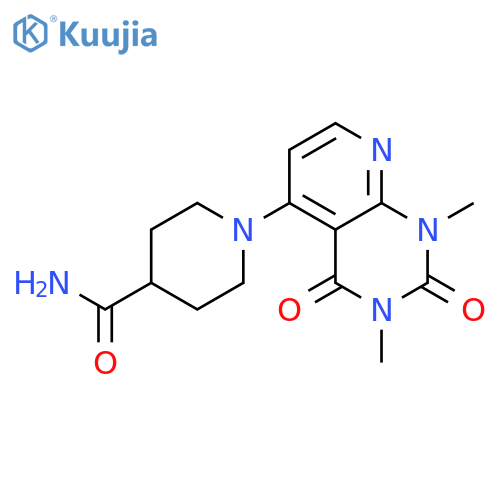

Cas no 946203-74-3 (1-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-5-yl}piperidine-4-carboxamide)

1-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-5-yl}piperidine-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxamide

- 1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxamide

- 946203-74-3

- F2455-0649

- AKOS024649488

- 1-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-5-yl}piperidine-4-carboxamide

-

- インチ: 1S/C15H19N5O3/c1-18-13-11(14(22)19(2)15(18)23)10(3-6-17-13)20-7-4-9(5-8-20)12(16)21/h3,6,9H,4-5,7-8H2,1-2H3,(H2,16,21)

- InChIKey: IERYWNJYWIHEJQ-UHFFFAOYSA-N

- ほほえんだ: N1(C2=C3C(=O)N(C)C(=O)N(C)C3=NC=C2)CCC(C(N)=O)CC1

計算された属性

- せいみつぶんしりょう: 317.14878949g/mol

- どういたいしつりょう: 317.14878949g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 2

- 複雑さ: 517

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 99.8Ų

- 疎水性パラメータ計算基準値(XlogP): -0.4

1-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-5-yl}piperidine-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2455-0649-1mg |

1-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}piperidine-4-carboxamide |

946203-74-3 | 90%+ | 1mg |

$81.0 | 2023-05-16 | |

| Life Chemicals | F2455-0649-40mg |

1-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}piperidine-4-carboxamide |

946203-74-3 | 90%+ | 40mg |

$210.0 | 2023-05-16 | |

| Life Chemicals | F2455-0649-5μmol |

1-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}piperidine-4-carboxamide |

946203-74-3 | 90%+ | 5μl |

$94.5 | 2023-05-16 | |

| Life Chemicals | F2455-0649-4mg |

1-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}piperidine-4-carboxamide |

946203-74-3 | 90%+ | 4mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2455-0649-5mg |

1-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}piperidine-4-carboxamide |

946203-74-3 | 90%+ | 5mg |

$103.5 | 2023-05-16 | |

| Life Chemicals | F2455-0649-10μmol |

1-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}piperidine-4-carboxamide |

946203-74-3 | 90%+ | 10μl |

$103.5 | 2023-05-16 | |

| Life Chemicals | F2455-0649-2mg |

1-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}piperidine-4-carboxamide |

946203-74-3 | 90%+ | 2mg |

$88.5 | 2023-05-16 | |

| Life Chemicals | F2455-0649-15mg |

1-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}piperidine-4-carboxamide |

946203-74-3 | 90%+ | 15mg |

$133.5 | 2023-05-16 | |

| Life Chemicals | F2455-0649-20mg |

1-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}piperidine-4-carboxamide |

946203-74-3 | 90%+ | 20mg |

$148.5 | 2023-05-16 | |

| Life Chemicals | F2455-0649-50mg |

1-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}piperidine-4-carboxamide |

946203-74-3 | 90%+ | 50mg |

$240.0 | 2023-05-16 |

1-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-5-yl}piperidine-4-carboxamide 関連文献

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514

-

Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

1-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-5-yl}piperidine-4-carboxamideに関する追加情報

Chemical Profile of 1-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}piperidine-4-carboxamide (CAS No. 946203-74-3)

The compound 1-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}piperidine-4-carboxamide, identified by its CAS number 946203-74-3, represents a structurally intricate molecule with significant potential in the field of pharmaceutical chemistry. This compound belongs to the pyrido[2,3-d]pyrimidine class of heterocycles, which are well-documented for their biological activity and have been extensively studied for their roles in various therapeutic applications.

Pyrido[2,3-d]pyrimidines are a subclass of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities. These include antiviral, anticancer, anti-inflammatory, and antimicrobial properties. The structural framework of this class of compounds allows for diverse modifications at multiple positions, enabling the design of molecules with tailored pharmacological profiles. The specific substitution pattern in 1-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}piperidine-4-carboxamide contributes to its unique chemical and biological properties.

The presence of a piperidine ring at the 4-position and a dioxo group at the 2 and 4 positions of the pyrido[2,3-d]pyrimidine core is particularly noteworthy. These functional groups not only influence the electronic properties of the molecule but also play a crucial role in its interactions with biological targets. The dioxo group, for instance, can act as a hydrogen bond acceptor and may contribute to the compound's binding affinity to specific enzymes or receptors.

Recent advancements in medicinal chemistry have highlighted the importance of rational drug design based on structure-activity relationships (SAR). Computational modeling and high-throughput screening techniques have been instrumental in identifying lead compounds with promising biological activity. In this context, 1-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}piperidine-4-carboxamide has emerged as a compound of interest due to its structural features that align with known pharmacophores responsible for biological activity.

One particularly exciting area of research involves the exploration of kinase inhibitors. Kinases are enzymes that play a central role in cell signaling pathways and are implicated in numerous diseases, including cancer. The pyrido[2,3-d]pyrimidine scaffold is known to be a privileged structure in kinase inhibition studies. For example, several FDA-approved drugs contain this scaffold and have demonstrated efficacy in clinical settings. The modifications present in 1-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}piperidine-4-carboxamide suggest that it may interact with kinase targets or other relevant enzymes involved in disease pathways.

The dimethyl group at the 1-position of the pyrido[2,3-d]pyrimidine core is another critical feature that may influence the compound's bioactivity. Dimethyl substituents are often employed in medicinal chemistry to enhance metabolic stability or to improve binding interactions with biological targets. The specific positioning of these groups can fine-tune the electronic properties of the molecule and affect its pharmacokinetic profile.

In vitro studies have begun to elucidate the potential biological activities of this compound. Initial assays suggest that it may exhibit inhibitory effects on certain kinases or other enzymes relevant to therapeutic intervention. These preliminary findings are promising and warrant further investigation into its mechanism of action and potential therapeutic applications.

The synthesis of 1-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[23d]pyrimidin5yl} piperidine - 4 - carboxamide presents unique challenges due to its complex structural framework. However, advances in synthetic methodology have made it possible to construct such molecules with increasing efficiency and precision。 Modern synthetic strategies often involve multi-step reactions that require careful optimization to ensure high yields and purity。 The development of novel synthetic routes not only facilitates access to this compound but also contributes to the broader toolkit available for medicinal chemists.

As research continues, it is likely that additional derivatives of this compound will be synthesized and evaluated for their biological activity。 The flexibility inherent in its structure allows for numerous possible modifications, enabling researchers to explore different pharmacological profiles through systematic SAR studies。 This approach is essential for identifying compounds with optimal efficacy, selectivity, and pharmacokinetic properties。

The integration of computational chemistry into drug discovery has revolutionized how new molecules are designed and evaluated。 Techniques such as molecular docking, quantum mechanical calculations, and machine learning algorithms enable researchers to predict how compounds will interact with biological targets before they are synthesized。 This predictive capability significantly reduces the time and resources required for hit identification and lead optimization。

In conclusion, 1-{13 dimethyl24 dioxo 1 H 23 dipyridopyrimidin5 yl} piperidine - 44 carboxamide (CAS No. 94620374) is a structurally complex molecule with significant potential in pharmaceutical applications。 Its unique substitution pattern, including functional groups such as piperidine rings and dioxo groups, contributes to its bioactivity and makes it an attractive candidate for further investigation。 As research progresses, this compound holds promise as a lead structure or building block for developing novel therapeutic agents targeting various diseases。

946203-74-3 (1-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-5-yl}piperidine-4-carboxamide) 関連製品

- 2172029-32-0(tert-butyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate)

- 1856353-31-5(3-{[2-methyl-2-(methylsulfanyl)propyl]amino}-1λ?-thietane-1,1-dione)

- 2310208-67-2(3-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile)

- 920225-66-7(1-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-yl-4-4-(trifluoromethyl)benzoylpiperazine)

- 1804246-37-4(3-(1-Chloro-2-oxopropyl)-4-methylphenylacetic acid)

- 51238-11-0(Cholest-5-ene-3α,4α-diol)

- 1021027-26-8(1-benzyl-3-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea)

- 15536-75-1(2-methoxyethanethioamide)

- 1093418-77-9(2,5-Diiodopyrazine)

- 2137696-44-5(rac-tert-butyl (1R,5S)-3-azabicyclo3.1.0hexane-1-carboxylate)